molecular formula C12H13BrO4 B8417755 2-bromo-6-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

2-bromo-6-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

Cat. No. B8417755
M. Wt: 301.13 g/mol
InChI Key: BKKPBOIVNKTQSP-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

To a mixture of 2-bromo-4,6-dihydroxybenzaldehyde (2.50 g, 11.5 mmol) in dichloromethane was added 3,4-dihydro-2H-pyran (1.45 g, 17.3 mol) and PPTs (0.58 g, 2.3 mmol) at room temperature. The resulting mixture was stirred for 2 h and quenched by saturated aqueous NaHCO3 (35 mL). The organic layer was washed with water (20 mL), brine (20 mL) and dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by column chromatography (PE:EtOAc=2:1) on silica gel to afford the title compound as a colorless oil (2.93 g, yield: 85%)
Name
2-bromo-4,6-dihydroxybenzaldehyde
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].[O:12]1[CH:17]=[CH:16][CH2:15][CH2:14][CH2:13]1>ClCCl>[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][O:12]2)[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
2-bromo-4,6-dihydroxybenzaldehyde
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=O)C(=CC(=C1)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
O1CCCC=C1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by saturated aqueous NaHCO3 (35 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (PE:EtOAc=2:1) on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=O)C(=CC(=C1)OC1OCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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